molecular formula C7H12ClN3O2 B2424543 (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1820581-45-0

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2424543
CAS No.: 1820581-45-0
M. Wt: 205.64
InChI Key: MTWAFBFYPFEOOV-RIHPBJNCSA-N
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Description

“(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1820581-45-0 . It has a molecular weight of 205.64 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H11N3O2.ClH/c1-4-9-7 (12-10-4)6-2-5 (11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H/t5-,6+;/m0./s1 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 205.64 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Oxadiazole Derivatives : The compound (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has been involved in the synthesis of various oxadiazole derivatives. Studies have demonstrated that 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole reacts with pyrrolidine to give specific oxadiazole derivatives, indicating a method for creating a range of chemical structures (Rao et al., 2014).

Biological Activity

  • Antimicrobial Activity : Derivatives containing the oxadiazole ring, similar to the core structure of this compound, have shown strong antimicrobial properties. A study highlights the synthesis of new oxadiazole derivatives and their potent antimicrobial effects, indicating potential applications in combating microbial infections (Krolenko et al., 2016).

Potential Anticancer Applications

  • Apoptosis Induction in Cancer Cells : Research has identified certain oxadiazole derivatives as novel apoptosis inducers, with potential as anticancer agents. For instance, specific oxadiazole compounds have shown activity against breast and colorectal cancer cell lines. These findings suggest that derivatives of this compound might possess similar anticancer properties (Zhang et al., 2005).

Coordination Polymers and Luminescent Properties

  • Formation of Coordination Polymers : Studies have explored the synthesis of coordination polymers using isomeric oxadiazol-pyridine ligands. These polymers exhibit interesting luminescent properties, which could be relevant for materials science and photonic applications. This suggests that the structural framework of this compound could be utilized in similar applications (Ding et al., 2017).

Antioxidant Properties

  • Antioxidant Activity : Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share a structural resemblance to the compound , have shown potent antioxidant activity. This implies the potential of this compound or its derivatives in antioxidant applications (Tumosienė et al., 2019).

Plant Growth Stimulation

  • Promotion of Plant Growth : Some oxadiazole derivatives have exhibited plant growth-stimulating effects. This suggests potential agricultural applications for compounds structurally similar to this compound in enhancing plant growth and development (Pivazyan et al., 2019).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWAFBFYPFEOOV-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H]2C[C@@H](CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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